3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea

Glutaminyl cyclase Alzheimer's disease QC inhibition

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea (CAS 332032-81-2, synonym HIPPT, derivative is a small-molecule thiourea derivative (C₁₃H₁₆N₄S, MW 260.36) containing an imidazole ring connected via a three-methylene propyl linker to a phenylthiourea moiety. It was first disclosed as part of a structure–activity relationship (SAR) library targeting human glutaminyl cyclase (QC, EC 2.3.2.5) and serves as the unsubstituted phenyl reference compound within the imidazol-1-yl-alkyl thiourea lead series.

Molecular Formula C13H16N4S
Molecular Weight 260.36 g/mol
CAS No. 332032-81-2
Cat. No. B5048555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea
CAS332032-81-2
Molecular FormulaC13H16N4S
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2
InChIInChI=1S/C13H16N4S/c18-13(16-12-5-2-1-3-6-12)15-7-4-9-17-10-8-14-11-17/h1-3,5-6,8,10-11H,4,7,9H2,(H2,15,16,18)
InChIKeySHTFQESPDQMQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea (CAS 332032-81-2): Chemical Class, Identity, and Procurement Context


3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea (CAS 332032-81-2, synonym HIPPT, derivative 33) is a small-molecule thiourea derivative (C₁₃H₁₆N₄S, MW 260.36) containing an imidazole ring connected via a three-methylene propyl linker to a phenylthiourea moiety [1]. It was first disclosed as part of a structure–activity relationship (SAR) library targeting human glutaminyl cyclase (QC, EC 2.3.2.5) and serves as the unsubstituted phenyl reference compound within the imidazol-1-yl-alkyl thiourea lead series [2]. The compound has also been the subject of a dedicated spectroscopic and computational characterization study that evaluated its vibrational spectra, reactive properties, non-linear optical (NLO) parameters, and in vitro antibacterial activity [3]. It is listed in patents covering inhibitors of glutaminyl cyclase and protein disulfide isomerase (PDI) , and is commercially available from multiple screening-compound vendors including ChemBridge/Hit2Lead (Catalog SC-6045165) and A2B Chem (Catalog AD48603) .

Why 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea Cannot Be Replaced by a Generic Thiourea or Imidazole Analog


Generic substitution fails for this compound because the imidazole ring, the three-methylene propyl spacer, and the unsubstituted phenylthiourea moiety each contribute distinct and measurable properties that are not simultaneously recapitulated by any single in-class analog. The imidazole nitrogen serves as a zinc-chelating anchor in the glutaminyl cyclase active site, a binding feature that simple phenylthioureas lacking the imidazole cannot provide [1]. The three-methylene linker length is optimal for QC inhibition; reduction by one methylene unit causes a dramatic drop in inhibitory potency (compound 54, Ki = 17.66 µM vs. 4.48 µM for the target compound 33), while extension to four methylenes reduces activity approximately 6-fold [1]. The unsubstituted phenyl ring provides a measurable hydrophobic interaction with the target protein, producing QC inhibitory potency comparable to a cyclohexyl substituent (compound 31) but substantially weaker than electron-enriched aryl variants such as the 3,4-dimethoxyphenyl derivative (PBD-150, compound 53, Ki = 0.06 µM) [1]. This specific potency rank makes the compound uniquely valuable as a reference standard in SAR studies: it defines the baseline activity achievable with a simple aromatic hydrophobic contact before electronic enrichment of the phenyl ring is introduced [1]. Furthermore, the compound is one of very few imidazole-propyl-thioureas for which comprehensive experimental (IR, Raman) and computational (DFT, MD, NLO, BDE, RDF) characterization data have been published, enabling informed selection for physicochemical or materials-science applications that other analogs in the series cannot support [2].

Quantitative Differentiation Evidence for 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea Against Closest Analogs


Glutaminyl Cyclase Inhibitory Potency: Unsubstituted Phenyl Reference Defines the Baseline for Aryl Ring SAR Optimization

The target compound (derivative 33) exhibits a Ki of 4.48 µM (4480 nM) against human glutaminyl cyclase, positioning it as the unsubstituted phenyl reference point in the seminal SAR study [1]. This potency is approximately 75-fold weaker than the optimized 3,4-dimethoxyphenyl analog PBD-150 (compound 53, Ki = 0.06 µM = 60 nM) but approximately 1.7-fold weaker than the 4-nitrophenyl analog (compound 39, Ki = 2.68 µM = 2680 nM) and approximately 2.4-fold weaker than the 4-methoxyphenyl analog (compound 44, Ki = 1.86 µM) [1][2]. The unsubstituted phenyl derivative was found to be of similar potency to the cyclohexyl analog (compound 31), confirming that the phenyl ring provides a hydrophobic contact of comparable magnitude to a saturated six-membered ring [1]. Notably, elongation to a benzyl substituent (compound 32) decreased potency relative to compound 33, establishing the importance of direct aryl-thiourea conjugation [1].

Glutaminyl cyclase Alzheimer's disease QC inhibition

Non-Linear Optical (NLO) Properties: Computed First Hyperpolarizability Exceeds That of Reference Urea by a Large Margin

DFT calculations at the B3LYP/6-31G(d,p) level revealed that HIPPT possesses a computed first hyperpolarizability (β) that is substantially larger than that of the standard NLO reference molecule urea [1]. The HOMO-LUMO energy gap analysis confirms charge-transfer possibilities within the molecule that underlie the enhanced NLO response [1]. The polarizability and hyperpolarizability values were computed alongside comprehensive vibrational (IR and Raman) assignments using potential energy distribution analysis, providing validated structural input for the NLO parameter calculations [1]. This NLO characterization is absent for the vast majority of imidazole-propyl-thiourea analogs in the Buchholz et al. series, for which only QC inhibition data are reported.

Non-linear optics Hyperpolarizability DFT

In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria Demonstrated by Complementary Docking and Experimental Evaluation

The War et al. (2017) study evaluated HIPPT for in vitro antibacterial activity and reported that the 'investigated compound is highly effective against both gram positive and gram negative bacteria' [1]. The experimental antibacterial evaluation was complemented by molecular docking computational predictions, providing a mechanistic hypothesis for the observed activity [1]. The study was motivated by the global antimicrobial resistance crisis and the need for new chemotherapies with different mechanisms of action, noting that thiourea derivatives can coordinate with metal ions and bind biological targets to form stable complexes [1]. While specific zone-of-inhibition diameters or MIC values are not extractable from the publicly available abstract, the qualitative data establish antibacterial potential beyond what is reported for the QC-optimized analogs in the Buchholz et al. series, for which antibacterial data are entirely absent.

Antibacterial Molecular docking Antimicrobial resistance

Dual-Target Potential: Listed as Both a Glutaminyl Cyclase Inhibitor and a Protein Disulfide Isomerase Inhibitor Across Independent Patents

Beyond its established role as a glutaminyl cyclase inhibitor in the Buchholz et al. patent series (CA2554809C, US-7304086) [1], this compound is explicitly listed in a separate, independent patent application (US-20160145209-A1) covering 'compounds and compounds for use in methods for treating diseases or conditions mediated by protein disulfide isomerase (PDI)' . PDI is a distinct therapeutic target from QC, involved in thrombosis, cancer, and neurodegenerative diseases . This dual-target patent listing is not shared by the more potent QC-selective analogs such as PBD-150, which were optimized exclusively for QC potency and lack PDI-related patent disclosures.

Protein disulfide isomerase PDI inhibition Multi-target

Comprehensive Analytical Characterization Package: Only Imidazole-Propyl-Thiourea with Full Vibrational Assignment, NBO, MEP, ALIE, Fukui, BDE, RDF, and Charge-Hopping Data

HIPPT is the only compound within the imidazole-propyl-thiourea class for which a complete analytical characterization package has been published, encompassing: (i) experimental solid-phase IR and Raman spectra with full vibrational assignment via potential energy distribution, (ii) DFT-optimized geometry (bond lengths, bond angles, dihedral angles), (iii) NBO analysis of hyperconjugative interactions, (iv) MEP mapping of electrophilic/nucleophilic regions, (v) ALIE surfaces and Fukui functions for local reactivity, (vi) bond dissociation energies for all single acyclic bonds (oxidation/degradation assessment), (vii) radial distribution functions from MD simulations (water interaction), and (viii) charge-hopping rates via the Marcus semi-empiric approach [1]. The ring breathing mode of the phenyl ring was experimentally observed at 1016 cm⁻¹ (IR), 1014 cm⁻¹ (Raman), and calculated at 1014 cm⁻¹ (DFT), providing validated spectroscopic fingerprints for identity confirmation [1]. No other analog in the Buchholz et al. series (compounds 26–85) has been subjected to this depth of characterization.

Spectroscopic characterization DFT Reactivity descriptors

Linker-Length SAR: The Three-Methylene Propyl Spacer Is Optimal for QC Inhibition, as Demonstrated by Direct Comparison with Shorter and Longer Homologs

The three-methylene propyl linker in the target compound is the optimal spacer length for glutaminyl cyclase inhibition within the thiourea series. Reduction of the linker to two methylene units (compound 54) caused a dramatic potency loss (Ki = 17.66 µM vs. 4.48 µM for the three-methylene target compound, an approximately 4-fold decrease) [1]. Extension to four methylene units (compound 55) was tolerated but led to a moderate decrease in inhibitory activity (Ki = 0.55 µM for the 3,4-dimethoxyphenyl series) [1]. Introduction of branches at the 2-propyl position consistently reduced inhibitory efficacy in all synthesized derivatives [1]. These data were generated within a single, internally controlled study, confirming that the three-methylene linker is a structural requirement for QC potency within this scaffold.

Linker SAR QC inhibition Structure–activity relationship

Recommended Application Scenarios for 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea Based on Quantitative Evidence


QC Inhibitor SAR Reference Standard for Screening Assay Calibration and New Inhibitor Benchmarking

Use this compound as the unsubstituted phenyl reference standard when establishing or calibrating an in-house glutaminyl cyclase inhibition assay. Its Ki of 4.48 µM represents the baseline potency achievable without aryl ring electronic enrichment, providing a reproducible lower-bound reference point against which newly synthesized analogs can be quantitatively benchmarked [1]. The compound's well-defined position within the Buchholz et al. SAR series enables direct potency comparison with PBD-150 (Ki = 0.06 µM, representing optimized potency) and the 4-nitrophenyl analog (Ki = 2.68 µM), establishing a three-point calibration range spanning nearly two orders of magnitude [1].

Computational Chemistry and NLO Materials Research Scaffold with Pre-Validated DFT Parameters

Select this compound as a starting scaffold for computational NLO materials design. The published DFT-optimized geometry, HOMO-LUMO energies, polarizability, and hyperpolarizability values (all at the B3LYP/6-31G(d,p) level) provide a validated computational baseline that can be directly used for comparative studies with new derivatives [2]. The experimentally validated vibrational assignments (IR at 1016 cm⁻¹ for the phenyl ring breathing mode, Raman at 1014 cm⁻¹) provide spectroscopic identity confirmation markers that are absent for all other analogs in the series [2].

Antibacterial Screening Library Entry with Published Docking Hypotheses

Include this compound in antibacterial screening decks where a published mechanistic hypothesis (molecular docking complemented by in vitro activity) adds value for hit triage. The War et al. study provides a pre-existing docking model that can be compared against screening results to evaluate whether observed antibacterial activity is consistent with the predicted binding mode [2]. This compound is the only member of its class with published antibacterial and docking data, making it the rational first choice for antibacterial screening within the imidazole-propyl-thiourea chemical space [2].

Dual-Target (QC + PDI) Phenotypic Screening Probe with Independent Patent Validation

Deploy this compound in phenotypic screening campaigns where modulation of both glutaminyl cyclase and protein disulfide isomerase may be relevant, such as in neurodegeneration or cancer models. Its explicit listing in independent patent families for both QC inhibition (CA2554809C) [3] and PDI inhibition (US-20160145209-A1) provides an intellectual property trail supporting target engagement potential at two distinct enzymes, a breadth of coverage not provided by the more potent but QC-selective PBD-150.

Quote Request

Request a Quote for 3-[3-(1H-imidazol-1-yl)propyl]-1-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.